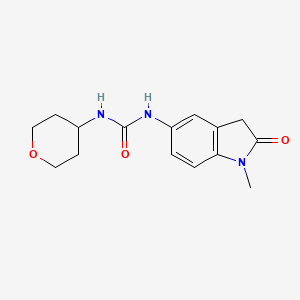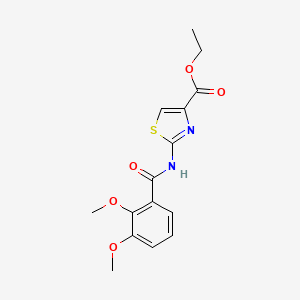
1-benzyl-N-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-N-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H19ClN2O2 and its molecular weight is 354.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding Studies
The compound has been studied for its hydrogen bonding properties, especially in the context of its crystal structures. For instance, Kubicki et al. (2000) investigated the hydrogen bonding in enaminones, a class of compounds to which this chemical belongs, revealing intricate bonding networks significant in the study of molecular interactions (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Heterocyclic Compounds
Kametani et al. (1979) described the synthesis of similar compounds, emphasizing their role as intermediates in the production of more complex heterocyclic structures (Kametani, Kigawa, & Ihara, 1979). Such research is crucial for developing new pharmaceuticals and materials.
Antimicrobial Activity
Akbari et al. (2008) synthesized derivatives of this compound and evaluated them for antimicrobial activities. Some showed significant inhibition against bacterial and fungal growth, highlighting its potential in developing new antimicrobial agents (Akbari et al., 2008).
Chemical Transformations and Antibacterial Properties
Anusevičius et al. (2014) explored the unexpected transformation of similar compounds, leading to the formation of various derivatives with weak antibacterial activity. This highlights the chemical versatility of such compounds in synthesizing potentially beneficial drugs (Anusevičius et al., 2014).
Exploration of Biological Agents
Research also extends to exploring its use as a biological agent. For instance, Meurer et al. (2005) conducted studies related to the compound’s analogs for their potential as human CB1 inverse agonists (Meurer et al., 2005).
properties
IUPAC Name |
1-benzyl-N-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-14-18(20(25)22-17-9-7-16(21)8-10-17)11-12-19(24)23(14)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRDCPSEAGBEKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

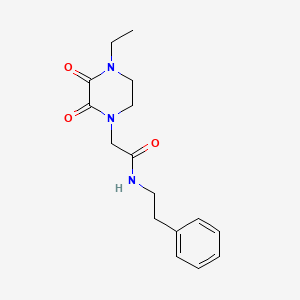

![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)
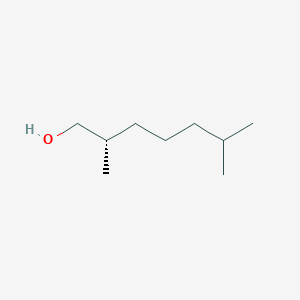
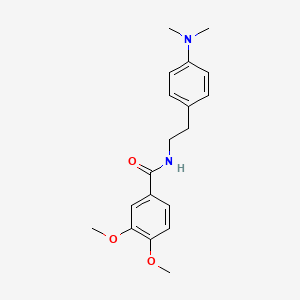
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)
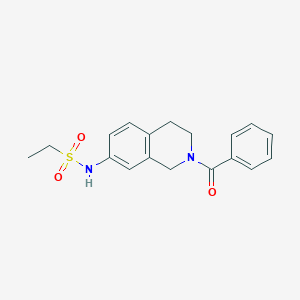
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)
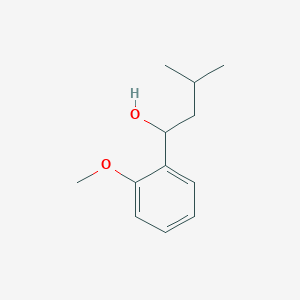
![N-(3-chloro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2404593.png)
